molecular formula C15H14O2 B1267274 1-(4-Phenylphenoxy)propan-2-one CAS No. 18859-38-6

1-(4-Phenylphenoxy)propan-2-one

Cat. No.: B1267274
CAS No.: 18859-38-6
M. Wt: 226.27 g/mol
InChI Key: TYMKZKHZVXYJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylphenoxy)propan-2-one is a synthetic organic compound with the molecular formula C15H14O2. It is a ketone derivative of 4-phenylphenol and has a molecular weight of 226.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-phenylphenol with propylene oxide in the presence of a catalyst such as aluminum oxide or magnesium oxide. The reaction typically occurs under mild conditions, with the temperature maintained around 70-80°C.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylphenoxy)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research has indicated that derivatives of 1-(4-Phenylphenoxy)propan-2-one may possess therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 1-(4-Phenylphenoxy)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

    Phenylacetone (1-Phenylpropan-2-one): A structurally similar compound with a phenyl group attached to a propanone moiety.

    1-Heteroarylpropan-2-ones: These compounds have a heteroaryl group instead of a phenyl group and are studied for their inhibitory effects on enzymes like fatty acid amide hydrolase.

Uniqueness: 1-(4-Phenylphenoxy)propan-2-one is unique due to its phenoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications, such as the synthesis of pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

1-(4-phenylphenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMKZKHZVXYJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309409
Record name 1-(4-phenylphenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18859-38-6
Record name 1-([1,1′-Biphenyl]-4-yloxy)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18859-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 211910
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018859386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC211910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-phenylphenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.